molecular formula C20H18N4O3 B2626889 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 1021054-51-2

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2626889
CAS No.: 1021054-51-2
M. Wt: 362.389
InChI Key: ARUJKUAPIJUGNC-UHFFFAOYSA-N
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Description

2-(3-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a sophisticated heterocyclic compound of significant interest in advanced chemical and pharmacological research. Its complex molecular architecture incorporates multiple privileged structures, including an indole moiety, a 1,3,4-oxadiazole ring, and a furan group, which are known to confer diverse biological activities. The indole scaffold is a well-established pharmacophore in medicinal chemistry, present in a wide array of biologically active molecules and natural products . Similarly, the 1,3,4-oxadiazole nucleus is a therapeutically relevant heterocycle recognized for its role in the development of novel anticancer agents, with demonstrated mechanisms of action that include the inhibition of key enzymes like thymidylate synthase, HDAC, and topoisomerase II . The primary research applications for this compound are in the fields of medicinal chemistry and drug discovery. It serves as a valuable building block or intermediate for the synthesis of more complex molecules. Researchers can utilize it as a key scaffold for probing interactions with various biological targets, such as enzymes and receptors. Given that both indole and 1,3,4-oxadiazole derivatives have shown promise in areas like oncology and antimicrobial therapy, this hybrid molecule presents a unique opportunity to investigate potential synergistic effects and novel mechanisms of action . Its structural features suggest it may interact with biological targets through hydrogen bonding and π–π stacking interactions, making it a compelling subject for structure-activity relationship (SAR) studies and molecular docking simulations. This product is provided for non-human research applications only. It is strictly intended for use in laboratory settings by qualified scientists. It is not for diagnostic, therapeutic, or veterinary use, and it is not intended for human consumption.

Properties

IUPAC Name

2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-18(23-9-3-4-10-23)13-24-12-15(14-6-1-2-7-16(14)24)19-21-22-20(27-19)17-8-5-11-26-17/h1-2,5-8,11-12H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUJKUAPIJUGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone represents a novel structure within the class of oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be classified based on its unique structural components:

  • Indole moiety : Known for its presence in many biologically active compounds.
  • Oxadiazole ring : Associated with various pharmacological activities including antimicrobial and anticancer effects.
  • Furan ring : Contributes to the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that oxadiazole derivatives exhibit a broad spectrum of biological activities. The specific compound has been studied for several key activities:

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance:

  • The oxadiazole scaffold is linked with significant cytotoxicity against various cancer cell lines. In particular, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549 .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of cell proliferation : Studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
  • Interaction with molecular targets : The compound may bind to specific enzymes or receptors, modulating their activity and leading to cellular responses that inhibit tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings include:

  • Substituent effects : The presence of electron-donating groups (EDGs) on the aromatic rings has been linked to enhanced anticancer activity. Conversely, electron-withdrawing groups (EWGs) tend to reduce efficacy .

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications in the structure can lead to varying degrees of biological activity:

CompoundIC50 (μM)Activity Type
This compoundTBDAnticancer
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline0.2Antitumor
5-(Furan-2-yl)-1,3,4-Oxadiazol Derivative0.78Cytotoxic

Case Studies

Several studies have focused on the synthesis and evaluation of related oxadiazole derivatives:

  • Antitumor Evaluation : A study reported that modifications in the oxadiazole structure led to compounds displaying IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Western blot analyses revealed that certain derivatives could activate apoptotic pathways through increased expression of pro-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their biological activities, with structural comparisons to the target compound:

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
ZINC49171024 Indole + 1,3,4-oxadiazole Pyrrolidine-ethanone Broad-spectrum antimicrobial
1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one 1,3,4-Oxadiazole + pyrimidine-thioethyl Thioether linkage Anticancer (in vitro)
5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine Indole + pyrrolopyridine + oxadiazole Amine group Undisclosed (structural analogue)
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone 1,3,4-Oxadiazole + pyridine Mercapto group Antimicrobial (MIC: 30.2–43.2 µg/cm³)

Key Comparative Insights

Antimicrobial Activity The target compound shares structural similarity with ZINC49171024, which exhibits broad-spectrum activity against S. aureus, P. aeruginosa, and other pathogens . The pyrrolidine-ethanone side chain in both compounds likely enhances cellular uptake, but the furan substituent in the target may alter target specificity compared to ZINC49171024’s indole-pyrrolidine combination. 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (MIC: 30.2–43.2 µg/cm³) demonstrates that oxadiazole derivatives with polar groups (e.g., thiol, pyridine) retain antimicrobial potency . The target compound’s furan group, being less polar, might reduce solubility but improve lipophilicity for Gram-negative targets.

Anticancer Potential 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives show anticancer activity via kinase inhibition or DNA intercalation . The target compound lacks a thioether linker but includes a furan group, which could confer distinct redox properties or stabilize interactions with oncogenic targets like topoisomerases.

Pharmacokinetic Considerations The pyrrolidine moiety in the target compound and ZINC49171024 contrasts with amine-terminated analogues (e.g., compound in ). The ethanone group in the target compound mirrors acetylated derivatives in , which exhibit improved stability over ester or amide variants .

Synthetic Accessibility The target compound’s synthesis likely parallels methods for ZINC49171024, involving cyclocondensation of hydrazides with furan-2-carboxylic acid, followed by N-alkylation with pyrrolidine-ethanone . However, the furan substitution may require regioselective protection-deprotection steps absent in simpler oxadiazoles.

Q & A

Q. What methods identify synergistic effects between this compound and existing therapeutics?

  • Methodological Answer : Conduct combinatorial screening (e.g., Checkerboard assay) with FDA-approved drugs. Calculate synergy scores (e.g., Combination Index via CompuSyn). Mechanistic studies (e.g., Western blot for pathway markers) clarify interactions .

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